DL-Isoleucine, 5,5,5-trifluoro-
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Overview
Description
DL-Isoleucine, 5,5,5-trifluoro- is a fluorinated derivative of the amino acid isoleucine. This compound is known for its unique properties due to the presence of trifluoromethyl groups, which significantly alter its chemical behavior compared to non-fluorinated analogs. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can influence the compound’s reactivity and interactions with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Isoleucine, 5,5,5-trifluoro- involves several steps. One practical route for the stereoselective synthesis of this compound includes the use of specific reagents and conditions to achieve high yields and purity. For instance, the synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine has been developed using solid-phase peptide synthesis .
Industrial Production Methods
Industrial production methods for DL-Isoleucine, 5,5,5-trifluoro- are not extensively documented in the literature. the principles of large-scale amino acid synthesis, including the use of bioreactors and optimized reaction conditions, can be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
DL-Isoleucine, 5,5,5-trifluoro- undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the trifluoromethyl group can influence the reactivity of the compound, making it a valuable intermediate in the synthesis of fluorinated peptides .
Common Reagents and Conditions
Common reagents used in the reactions involving DL-Isoleucine, 5,5,5-trifluoro- include strong oxidizing and reducing agents, as well as specific catalysts that facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from the reactions of DL-Isoleucine, 5,5,5-trifluoro- depend on the specific reaction conditions and reagents used. For example, the incorporation of this compound into peptides can result in highly fluorinated peptides with enhanced thermal stability .
Scientific Research Applications
DL-Isoleucine, 5,5,5-trifluoro- has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of DL-Isoleucine, 5,5,5-trifluoro- involves its incorporation into peptides and proteins, where it can influence their structure and function. The trifluoromethyl group can alter the hydrophobicity and electronic properties of the compound, affecting its interactions with other molecules and its overall stability . The molecular targets and pathways involved include various enzymes and receptors that interact with fluorinated amino acids.
Comparison with Similar Compounds
DL-Isoleucine, 5,5,5-trifluoro- can be compared with other fluorinated amino acids, such as:
DL-Leucine, 5,5,5-trifluoro-: Similar in structure but with different side chain properties.
DL-Valine, 4,4,4-trifluoro-: Another fluorinated amino acid with distinct reactivity and applications.
DL-Thiaisoleucine: A sulfur-containing analog with unique properties.
The uniqueness of DL-Isoleucine, 5,5,5-trifluoro- lies in its specific trifluoromethyl substitution, which imparts distinct electronic and steric effects, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
114525-00-7 |
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Molecular Formula |
C6H10F3NO2 |
Molecular Weight |
185.14 g/mol |
IUPAC Name |
2-amino-5,5,5-trifluoro-3-methylpentanoic acid |
InChI |
InChI=1S/C6H10F3NO2/c1-3(2-6(7,8)9)4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12) |
InChI Key |
IISHLMOFSAYIEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(F)(F)F)C(C(=O)O)N |
Origin of Product |
United States |
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